molecular formula C6H12N4O B1476813 1-(2-Azidoethyl)-3-methoxyazetidine CAS No. 1856108-09-2

1-(2-Azidoethyl)-3-methoxyazetidine

Cat. No. B1476813
CAS RN: 1856108-09-2
M. Wt: 156.19 g/mol
InChI Key: BJNBMCAOYCFSHL-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-3-methoxyazetidine” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, an azido group (-N3), and a methoxy group (-OCH3). The azido group is a functional group known for its reactivity, particularly in click chemistry reactions . The methoxy group is an ether that is often involved in reactions such as demethylation or condensation.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the azido and methoxy groups. Azetidines can be synthesized through various methods, including cyclization reactions . The azido group could potentially be introduced through a substitution reaction with an appropriate azide . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol .


Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-3-methoxyazetidine” would consist of a four-membered azetidine ring substituted with an azido group and a methoxy group. The azido group is linear and contributes to the polarity of the molecule .


Chemical Reactions Analysis

The azido group in “1-(2-Azidoethyl)-3-methoxyazetidine” is highly reactive and can participate in various reactions, such as the Staudinger reaction or click chemistry reactions . The methoxy group can also participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-3-methoxyazetidine” would depend on its structure. The presence of the azido group could make the compound potentially explosive under certain conditions . The methoxy group could contribute to the compound’s solubility in organic solvents .

Scientific Research Applications

Click Chemistry

1-(2-Azidoethyl)-3-methoxyazetidine: is a valuable compound in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is pivotal for creating a diverse range of products, including polymers, pharmaceuticals, and nanomaterials. The azide group in the compound reacts with alkynes to form 1,4-disubstituted 1,2,3-triazoles, which are structures of interest in medicinal chemistry due to their stability and biological activity.

Photodynamic Therapy

Azides are known to be precursors for compounds used in photodynamic therapy (PDT). The azide group in 1-(2-Azidoethyl)-3-methoxyazetidine can be utilized to synthesize porphyrinoids, which are compounds that absorb light and generate reactive oxygen species to kill cancer cells . This application is crucial in developing new treatments for cancer that are less invasive and more targeted than traditional therapies.

Supramolecular Assembly

The azide functionality of 1-(2-Azidoethyl)-3-methoxyazetidine can be used to create supramolecular structures through the formation of triazole rings. These structures have applications in creating molecular machines, sensors, and materials with novel properties. The ability to form predictable and stable structures at the molecular level is essential for advancing nanotechnology and materials science .

Catalysis

Organic azides, including 1-(2-Azidoethyl)-3-methoxyazetidine , can act as ligands in catalytic systems. They can coordinate to metal centers and influence the reactivity of the catalyst. This is particularly useful in asymmetric synthesis, where the goal is to create chiral molecules with high enantiomeric excess .

Drug Development

The introduction of azide groups into molecules like 1-(2-Azidoethyl)-3-methoxyazetidine can lead to the discovery of new drugs. Azides can undergo various chemical transformations that allow for the rapid diversification of molecular scaffolds. This chemical versatility is invaluable in medicinal chemistry for generating libraries of compounds to be screened for biological activity .

Material Science

Azides are used in the synthesis of microporous organic networks, which have applications in gas storage, separation technologies, and catalysis1-(2-Azidoethyl)-3-methoxyazetidine can contribute to the development of these networks by providing reactive sites for cross-linking and the formation of stable frameworks .

Mechanism of Action

Safety and Hazards

As with any compound containing an azido group, “1-(2-Azidoethyl)-3-methoxyazetidine” should be handled with care due to the potential for explosion . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

1-(2-azidoethyl)-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBMCAOYCFSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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